pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.
Scientific Research Applications
Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl 1-butyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 2-Amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester
Uniqueness
Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific structural features, such as the presence of the nitrophenyl and propenoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C31H33N5O5 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
pentyl 1-cyclohexyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C31H33N5O5/c1-2-3-9-19-41-31(38)27-28-30(33-25-16-8-7-15-24(25)32-28)35(22-12-5-4-6-13-22)29(27)34-26(37)18-17-21-11-10-14-23(20-21)36(39)40/h7-8,10-11,14-18,20,22H,2-6,9,12-13,19H2,1H3,(H,34,37)/b18-17+ |
InChI Key |
NHBULKFINMFXIP-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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